![molecular formula C16H12Cl2O2S2 B14741626 2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone] CAS No. 5409-94-9](/img/structure/B14741626.png)
2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] is an organic compound with the molecular formula C14H10Cl2O2S2. This compound is characterized by the presence of two 4-chlorophenyl groups connected by a disulfide bond, with each phenyl group bearing an ethanone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] typically involves the reaction of 4-chloroacetophenone with sulfur sources under specific conditions. One common method is the oxidative coupling of 4-chloroacetophenone using sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, which may play a role in its biological activities. The chlorophenyl groups can interact with various enzymes and receptors, influencing their activity and leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Similar structure but with carboxylic acid groups instead of ethanone groups.
2,2’-Disulfanediylbis(4-chloroaniline): Contains amino groups instead of ethanone groups.
Uniqueness
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] is unique due to the presence of ethanone groups, which impart distinct chemical properties and reactivity compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5409-94-9 |
|---|---|
Molekularformel |
C16H12Cl2O2S2 |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)-2-oxoethyl]disulfanyl]ethanone |
InChI |
InChI=1S/C16H12Cl2O2S2/c17-13-5-1-11(2-6-13)15(19)9-21-22-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI-Schlüssel |
HWLHHXIRZITARP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CSSCC(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
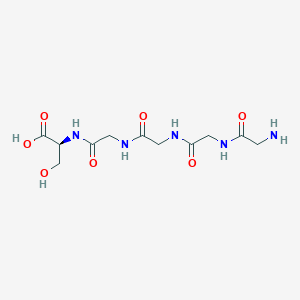
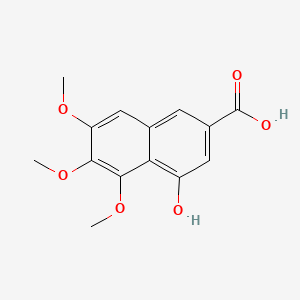
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
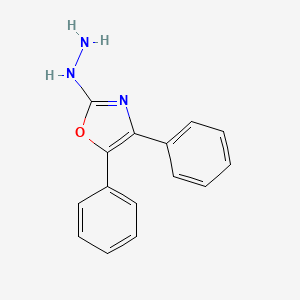


![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
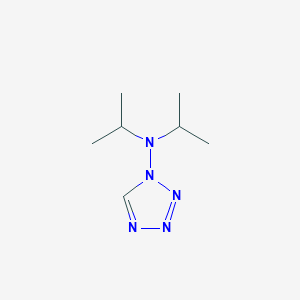
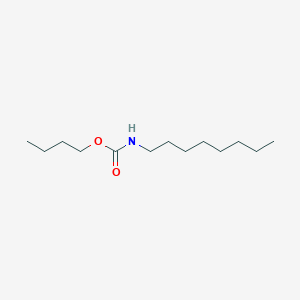
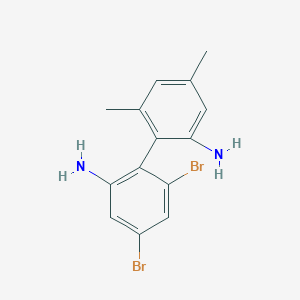
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
